molecular formula C41H53NO15 B1213646 Auramycin F CAS No. 83829-32-7

Auramycin F

Katalognummer: B1213646
CAS-Nummer: 83829-32-7
Molekulargewicht: 799.9 g/mol
InChI-Schlüssel: WGLYNEPBFANBDP-LPXMBIOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Auramycin F is a chemical compound with the molecular formula C41H53NO15 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for verifying the suitability of Auramycin F for their specific applications. Please note that comprehensive data on its specific applications, research value, and mechanism of action is not currently available in the sources consulted.

Eigenschaften

CAS-Nummer

83829-32-7

Molekularformel

C41H53NO15

Molekulargewicht

799.9 g/mol

IUPAC-Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1

InChI-Schlüssel

WGLYNEPBFANBDP-LPXMBIOWSA-N

SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Isomerische SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Kanonische SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Andere CAS-Nummern

83829-32-7

Synonyme

auramycin F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Anthracyclines share a conserved anthracyclinone backbone but differ in side-chain modifications and sugar groups. For example:

  • Auramycin F: Hypothesized to possess a hydroxylated anthracyclinone with a deoxyaminosugar (exact structure pending validation).
  • Doxorubicin: Contains a daunosamine sugar and a hydroxylated side chain at C-13.
  • Auramycin G : Features a methyl group at C-10 and a unique glycosylation pattern .

These structural variations influence solubility, DNA-binding affinity, and resistance profiles.

Mechanism of Action and Efficacy

All anthracyclines inhibit topoisomerase II and generate reactive oxygen species (ROS), but their secondary targets vary:

Compound Key Mechanisms IC50 (Gastric Cancer Cells) Angiogenesis Inhibition (%)
Auramycin F DNA intercalation, ROS generation (inferred) Not reported Not reported
Auramycin G Suppresses VEGF and HIF-1α pathways, inhibits lymphangiogenesis (Lyve1↓) 12.8 μM 65% (AGS cells)
Doxorubicin Topoisomerase II inhibition, histone eviction 0.5 μM 50% (in vivo models)

Auramycin G demonstrated superior anti-migration effects in gastric cancer models (Transwell assay: 70% reduction vs. control) compared to doxorubicin (50% reduction), likely due to its dual inhibition of angiogenesis and lymphangiogenesis . Auramycin F’s efficacy in similar models remains uncharacterized but is theorized to align with these trends.

Pharmacokinetic Profiles

Anthracyclines exhibit variable ADME (absorption, distribution, metabolism, excretion) properties:

Parameter Auramycin F (Predicted) Auramycin G Doxorubicin
Bioavailability Low (oral) Low (oral) 5–10% (oral)
Half-life (t½) ~24 hours ~20 hours 30–40 hours
Metabolism Hepatic (CYP3A4) Hepatic glucuronidation CYP2D6, reductase-mediated
Excretion Biliary Renal (60%) Renal (40%), biliary (50%)

Auramycin G’s shorter half-life may necessitate more frequent dosing than doxorubicin, while Auramycin F’s hepatic clearance could pose risks in patients with liver dysfunction .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Auramycin F from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For reproducibility, document solvent ratios, column specifications, and instrument parameters (e.g., NMR frequency, MS ionization mode) .
  • Example Table :

TechniquePurposeKey Parameters
HPLCPurificationColumn type (C18), mobile phase (acetonitrile:water), flow rate (1 mL/min)
NMRStructural analysisSolvent (CDCl₃), frequency (400 MHz)
HR-MSMolecular weight confirmationIonization mode (ESI), resolution (>30,000)

Q. How can researchers validate the antibacterial mechanism of Auramycin F in vitro?

  • Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Combine with fluorescence microscopy (SYTOX Green uptake for membrane disruption) and proteomic analysis (LC-MS/MS) to identify target pathways. Include positive controls (e.g., vancomycin) and account for solvent effects (DMSO cytotoxicity thresholds) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Auramycin F studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For significance testing, use ANOVA with post-hoc Tukey tests. Ensure sample sizes are justified via power analysis (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can contradictory data on Auramycin F’s cytotoxicity across cell lines be systematically resolved?

  • Methodological Answer : Apply a contradiction analysis framework:

Identify variables : Cell line origin (e.g., HeLa vs. HEK293), culture conditions (serum concentration, passage number).

Assay normalization : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.

Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) .

Q. What strategies ensure interoperability of Auramycin F datasets across omics platforms (e.g., transcriptomics vs. metabolomics)?

  • Methodological Answer : Adhere to FAIR principles:

  • Findable : Deposit raw data in repositories (e.g., GEO, MetaboLights) with persistent identifiers (DOIs).
  • Interoperable : Use standardized formats (mzML for MS, .CEL for microarrays) and ontologies (ChEBI for metabolites).
  • Reusable : Provide metadata templates detailing experimental conditions (e.g., exposure time, dosage) .

Q. How should researchers design longitudinal studies to assess Auramycin F resistance development in bacterial models?

  • Methodological Answer :

  • Experimental Design : Serial passaging of bacteria (e.g., S. aureus) in sub-MIC Auramycin F over 30 generations. Include controls for spontaneous mutation rates.
  • Data Collection : Whole-genome sequencing (Illumina NovaSeq) at intervals (every 5 generations) to track SNP accumulation.
  • Analysis : Use tools like Breseq for mutation mapping and correlate with phenotypic resistance (MIC shifts) .

Q. What frameworks optimize target identification for Auramycin F in complex biological systems?

  • Methodological Answer : Integrate chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens. Validate hits via SPR (Surface Plasmon Resonance) for binding affinity (KD values). Use STRING-DB for pathway enrichment analysis to prioritize high-confidence targets .

Guidance for Methodological Rigor

  • Avoiding Common Pitfalls :
    • Sample Bias : Ensure cell lines are authenticated (STR profiling) and tested for mycoplasma .
    • Reproducibility : Pre-register protocols on platforms like OSF and include reagent batch numbers in publications .
  • Ethical Data Reporting : Disclose conflicts of interest and raw data availability per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Auramycin F
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Auramycin F

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